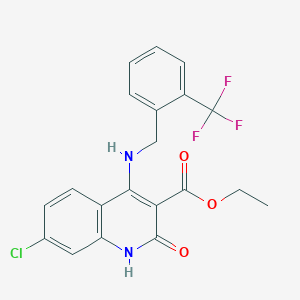

Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate

Description

Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 1,2-dihydroquinoline core with a chlorine substituent at position 7, a ketone group at position 2, and a trifluoromethyl-substituted benzylamino group at position 2. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors where electron-withdrawing groups (e.g., Cl, CF₃) and hydrogen-bonding motifs (e.g., amino, carbonyl) are critical .

Properties

Molecular Formula |

C20H16ClF3N2O3 |

|---|---|

Molecular Weight |

424.8 g/mol |

IUPAC Name |

ethyl 7-chloro-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H16ClF3N2O3/c1-2-29-19(28)16-17(13-8-7-12(21)9-15(13)26-18(16)27)25-10-11-5-3-4-6-14(11)20(22,23)24/h3-9H,2,10H2,1H3,(H2,25,26,27) |

InChI Key |

QIRNCYNGHDHVGA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=CC=C3C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of catalysts or under reflux conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized quinoline derivatives.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit the activity of enzymes involved in key biological processes.

Interact with DNA: Intercalate into DNA, disrupting replication and transcription processes.

Modulate Receptor Activity: Bind to and modulate the activity of specific receptors, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous quinoline derivatives documented in recent patent literature and synthetic studies.

Structural Analogues and Substituent Variations

Compound A: Ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzyl)-1-methyl-2-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)amino)propanoyl)hydrazinyl)-2-methylpropanoate (EP 4,374,877 A2)

- Core Structure: Propanoate ester with a substituted hydrazine-linked quinoline.

- Key Differences: A morpholinoethoxy group enhances solubility compared to the benzylamino group in the target compound. Additional trifluoromethylpyrimidine substituent increases molecular weight (m/z 791 vs.

Compound B: 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (ChemComm ESM)

- Core Structure: Similar 1,4-dihydroquinoline scaffold with a sulfonamido-acetamido side chain.

- Key Differences: Sulfonamido and acetamido groups introduce polarity, improving aqueous solubility but possibly limiting blood-brain barrier penetration. Cyclopropyl and fluoro substituents may confer metabolic stability compared to the target compound’s simpler benzylamino group .

Compound C: 7-(2,3-Difluoro-4-((2-((2-methoxyethyl)(methyl)amino)ethyl)amino)benzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide (EP 4,374,877 A2)

- Core Structure : Diazaspirodecene-carboxamide with a trifluoromethylpyrimidine moiety.

- Key Differences :

Physicochemical and Pharmacokinetic Implications

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | ~470 (estimated) | 791 | ~650 (estimated) | ~900 |

| Key Substituents | Cl, CF₃-benzylamino, ethyl ester | Morpholinoethoxy, CF₃-pyrimidine | Sulfonamido, cyclopropyl, fluoro | Diazaspiro, CF₃-pyrimidine |

| Solubility | Moderate (lipophilic ester) | High (polar morpholino group) | High (polar sulfonamido) | Low (high MW, spiro system) |

| Metabolic Stability | Likely moderate | High (steric shielding) | High (fluoro, cyclopropyl) | Moderate (complex structure) |

Biological Activity

Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative known for its diverse biological activities. This compound features a complex structure that includes a chloro group and a trifluoromethyl substituent, which enhance its potential for biological interaction and chemical reactivity. The molecular formula is , with a molecular weight of approximately 396.79 g/mol .

Chemical Structure and Properties

The compound's structure includes a quinoline core, characterized by:

- Chloro Group : Enhances reactivity and potential biological activity.

- Trifluoromethyl Substituent : Increases lipophilicity, which can improve cellular uptake.

- Carbonyl Group (C=O) : Susceptible to nucleophilic attack, facilitating various transformations.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Similar compounds have shown significant efficacy against various bacterial strains, suggesting potential in treating infections.

- Anticancer Properties : Quinoline derivatives are often investigated for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and biological activities of this compound compared to other quinoline derivatives:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl 4-hydroxyquinoline-3-carboxylate | Contains hydroxyl group | Antimicrobial | Lacks halogen substituents |

| 6-Chloroquinoline | Simple chlorinated quinoline | Antiparasitic | No amino side chain |

| Trifluoromethylquinolone | Contains trifluoromethyl group | Antibacterial | Fluorinated core enhances lipophilicity |

| Benzothiazole derivatives | Similar heterocyclic structure | Anticancer | Different heteroatom composition |

This compound stands out due to its unique combination of functionalities that may enhance its biological activity compared to other similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological effects of quinoline derivatives, including this compound. Notable findings include:

- Antimicrobial Efficacy : In vitro studies have shown that related compounds display significant minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli. For instance, compounds structurally similar to Ethyl 7-chloro-2-oxo demonstrated MIC values as low as 0.324 µM against S. aureus .

- Cytotoxicity Assessments : Toxicity studies indicate that many quinoline derivatives exhibit low cytotoxicity in mammalian cell lines, suggesting a favorable therapeutic index .

- Mechanistic Studies : Molecular docking studies suggest that these compounds bind effectively to target proteins involved in bacterial resistance mechanisms, enhancing their potential as new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing ethyl 7-chloro-2-oxo-4-substituted-1,2-dihydroquinoline-3-carboxylate derivatives?

- Methodological Answer : The synthesis often involves condensation of substituted anilines with diethyl malonate under acidic or catalytic conditions. For example, heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate and catalytic piperidine at 453 K yields analogous quinoline-3-carboxylates via cyclization . Purification is typically achieved via silica-gel column chromatography using petroleum ether/ethyl acetate gradients, followed by recrystallization from solvents like ethyl acetate. This method ensures scalability and purity (>95%) for structural characterization .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using diffractometers equipped with Mo/Kα radiation. Structure solution employs direct methods (e.g., SHELXS), and refinement uses SHELXL within the SHELX suite, which handles anisotropic displacement parameters and hydrogen bonding networks . For visualization and validation, WinGX and ORTEP for Windows are recommended to generate thermal ellipsoid plots and analyze intermolecular interactions (e.g., O–H⋯O hydrogen bonds) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (e.g., tautomerism) versus static solid-state structures. To reconcile:

- Perform variable-temperature NMR to detect equilibrium shifts in solution .

- Use density functional theory (DFT) calculations (e.g., B3LYP functional with exact exchange terms) to model solution-phase conformers and compare with experimental NMR chemical shifts .

- Validate hydrogen-bonding motifs observed in SC-XRD with IR spectroscopy (e.g., carbonyl stretching frequencies) .

Q. What strategies optimize the 4-((2-(trifluoromethyl)benzyl)amino) substituent for enhanced biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the benzyl group (e.g., electron-withdrawing substituents like –CF₃ vs. –NO₂) and test antimicrobial activity against Gram-positive/-negative strains .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., DNA gyrase). DFT calculations (B3LYP/6-311+G(d,p)) can quantify electronic effects of the trifluoromethyl group on reactivity .

- Crystallographic Analysis : Compare SC-XRD data of analogs to identify substituent-induced conformational changes in the quinoline core .

Q. What challenges arise in crystallographic analysis of halogenated quinoline derivatives, and how are they addressed?

- Methodological Answer :

- Disorder : Halogen atoms (e.g., Cl, F) may exhibit positional disorder. Use SHELXL’s PART instruction to model split positions and apply restraints to ADP similarity .

- Twinned Data : For crystals with merohedral twinning, employ the TWIN/BASF commands in SHELXL and validate with the ROTAX tool in PLATON .

- Hydrogen Bonding : Refine acidic protons (e.g., –NH, –OH) using difference Fourier maps and distance/angle restraints to maintain chemically plausible geometries .

Q. How can multi-step synthesis routes for functionalized derivatives be designed to minimize byproducts?

- Methodological Answer :

- Protection/Deprotection : Protect the 4-amino group during trifluoromethylbenzyl substitution using tert-butoxycarbonyl (Boc), then deprotect with TFA .

- Reaction Monitoring : Use TLC (silica gel 60 F₂₅₄) with UV detection and HPLC-MS to track intermediates and optimize reaction times .

- Byproduct Mitigation : Employ high-dilution conditions for cyclization steps to prevent oligomerization. For example, slow addition of reagents in THF at 0°C reduces dimer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.